molecular formula C7H10BNO2 B150920 (2-(Aminomethyl)phenyl)boronic acid CAS No. 248274-03-5

(2-(Aminomethyl)phenyl)boronic acid

Cat. No.: B150920
CAS No.: 248274-03-5
M. Wt: 150.97 g/mol
InChI Key: NXIUTNQGRDQRHA-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl group

Mechanism of Action

Mode of Action

The compound is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organic group of the boronic acid is transferred from boron to palladium .

Pharmacokinetics

The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the action of (2-(Aminomethyl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of water . The compound’s stability can be compromised in aqueous environments, particularly at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)phenyl)boronic acid typically involves the reaction of (2-formylphenyl)boronic acid with secondary amines through an amination-reduction reaction . This method is favored due to its simplicity and efficiency.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale amination-reduction reactions, utilizing optimized conditions to ensure high yield and purity. The use of solid-phase and solution-phase chemistries has also been reported for the functionalization of synthetic peptides with boronic acids .

Chemical Reactions Analysis

Types of Reactions: (2-(Aminomethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters.

    Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products:

    Oxidation: Boronic esters.

    Reduction: Reduced boronic acid derivatives.

    Substitution: Substituted aminomethylphenylboronic acids.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its aminomethyl group, which enhances its binding affinity and specificity for saccharides and other hydroxyl-containing compounds. This makes it particularly valuable in biological and medicinal applications.

Properties

IUPAC Name

[2-(aminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIUTNQGRDQRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586015
Record name [2-(Aminomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248274-03-5
Record name [2-(Aminomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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